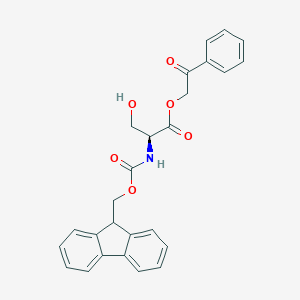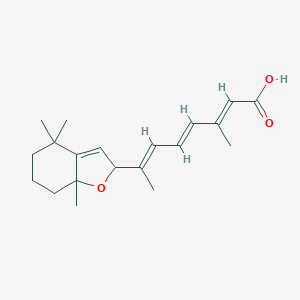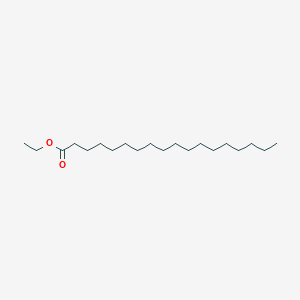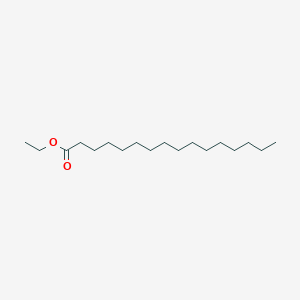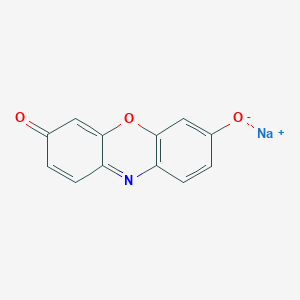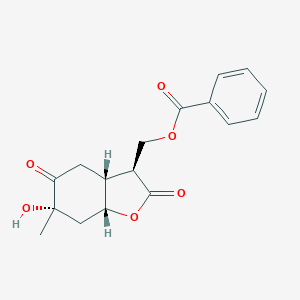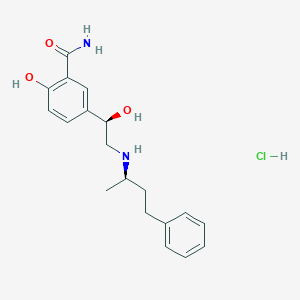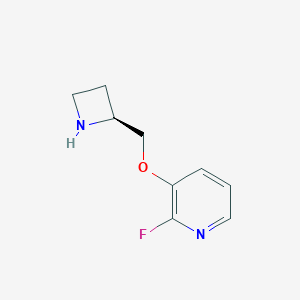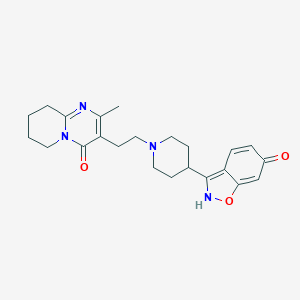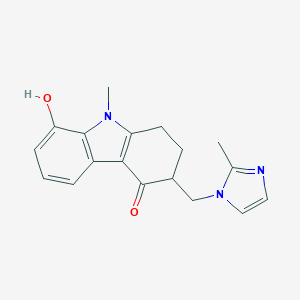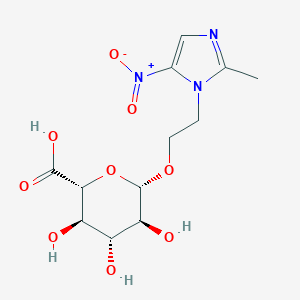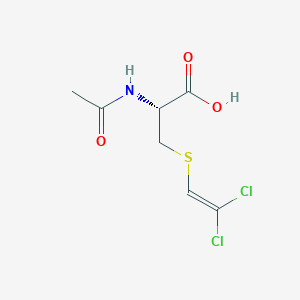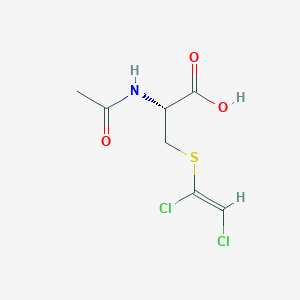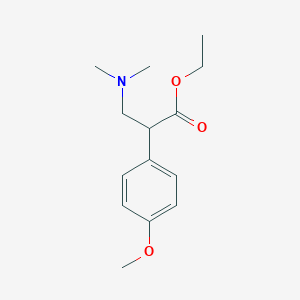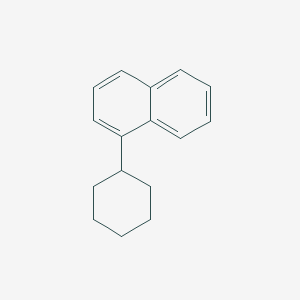
1-Cyclohexylnaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-arylnaphthalenes, including 1-Cyclohexylnaphthalene, involves several methodologies. Notable among them is the gold-catalyzed one-pot sequential epoxide to carbonyl rearrangement and cyclization with arylalkynes, as explored by Gudla and Balamurugan (2013) (Gudla & Balamurugan, 2013). Another approach involves the gold-catalyzed cycloisomerization and Diels-Alder reaction, as demonstrated by Yan et al. (2015) (Yan et al., 2015). These methods highlight the complexity and innovation in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of 1-Cyclohexylnaphthalene is characterized by the fusion of a cyclohexyl group with a naphthalene system. This structure imparts unique physical and chemical properties to the compound. The specific arrangement of atoms and bonds significantly influences its reactivity and interactions with other chemicals.
Chemical Reactions and Properties
1-Cyclohexylnaphthalene undergoes various chemical reactions due to its unique structure. For instance, the photochemical reactions of 1-cyanonaphthalene with indene in different solvents have been studied, providing insights into the reactivity of similar naphthalene derivatives (Yasuda, Pac, & Sakurai, 1980). The electron-rich nature of the compound facilitates diverse reactions, making it a valuable compound in organic synthesis.
Applications De Recherche Scientifique
It is used to study the mechanism of internal fluorescence quenching of 1-aminonaphthalene derivatives in nonpolar media, as described by Suzuki, Tanabe, Tobita, and Shizuka (1997) in the "Journal of Physical Chemistry A" (Suzuki et al., 1997).
Merchant and Waghulde (1987) reported its use in the preparation of hexahydrobenzofluoren-11-ones and tetrahydropentalenonaphthalen-10(H)-ones in the "Proceedings of the Indian Academy of Sciences - Chemical Sciences" (Merchant & Waghulde, 1987).
It serves as a precursor to stacked trinuclear complexes, such as FeCo+Fe and FeTi(Cl2)-Fe triads, according to Hudson, Foxman, and Rosenblum (2000) in "Organometallics" (Hudson, Foxman & Rosenblum, 2000).
Hamura, Miyamoto, Matsumoto, and Suzuki (2002) highlighted its utility in synthesizing various 1-arylnaphthalene derivatives via a two-step process, as stated in "Organic Letters" (Hamura et al., 2002).
Šket, Zupan, and Pollak (1976) found it useful in photochemistry to form compounds like phthalimide, maleic anhydride, and benzoquinone-like cycloadducts, as documented in the "Journal of Heterocyclic Chemistry" (Šket, Zupan & Pollak, 1976).
Its use in producing -Arene--cyclopentadienyliron cations is discussed by Sutherland, Chen, Pannekoek, and Lee (1976) in the "Journal of Organometallic Chemistry" (Sutherland et al., 1976).
The conversion of 1-methylnaphthalene into cyclohexane, for producing high cetane diesel fuels, is explored by Arribas and Martínez (2000) in "Studies in Surface Science and Catalysis" (Arribas & Martínez, 2000).
Yasuda, Pac, and Sakurai (1980) used 1-cyanonaphthalene in photochemical reactions to form compounds like 2-methoxyindan and 2,2′-dimethoxy-1,1′-biindanyl, as detailed in the "Bulletin of the Chemical Society of Japan" (Yasuda, Pac & Sakurai, 1980).
Turro and Lee (1980) found 1-cyanonaphthalene excimer formation useful for determining the Kraft point of SDS solutions, as shown in "Photochemistry and Photobiology" (Turro & Lee, 1980).
Tumambac and Wolf (2005) used chiral fluorescence analysis with 1,8-dipyridylnaphthalene N,N'-dioxide for real-time analysis of the enantiomeric composition of chiral compounds and high-throughput screening of asymmetric reactions, as published in "Organic Letters" (Tumambac & Wolf, 2005).
Propriétés
IUPAC Name |
1-cyclohexylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-6,9-13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZALBEMJMGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184511 | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylnaphthalene | |
CAS RN |
3042-69-1 | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYCLOHEXYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX5NF3D2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



